6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached to the core structure
Scientific Research Applications
Heteroaromatization and Synthesis of Novel Compounds
- Research by El-Agrody et al. (2001) involved the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other compounds via reaction of a related pyrimidine derivative, showcasing the chemical versatility and potential for creating new molecules (El-Agrody et al., 2001).
Antimicrobial Activities
- Kumar et al. (2009) synthesized new 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, finding that some compounds showed potent antibacterial activity, even exceeding that of certain commercial antibiotics (Kumar et al., 2009).
Synthesis and Crystal Structure
- A study by Repich et al. (2017) focused on the synthesis and crystal structure analysis of a triazolo[1,5-a]pyrimidin-2-amine compound, which adds to the understanding of the structural properties of such chemicals (Repich et al., 2017).
Synthesis of Amino Derivatives
- Vas’kevich et al. (2006) explored the synthesis of amino derivatives of triazolopyrimidine, demonstrating the compound's adaptability in creating diverse chemical structures (Vas’kevich et al., 2006).
Antimalarial Effects
- Research by Werbel et al. (1973) on similar triazolopyrimidines indicated potential antimalarial effects, highlighting the compound's relevance in medical research (Werbel et al., 1973).
Structural and Vibrational Analysis
- Wojciechowski and Płoszaj (2020) conducted structural, vibrational, and quantum chemical analysis on antimycobacterial compounds, including those with a structure related to triazolopyrimidines (Wojciechowski & Płoszaj, 2020).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by further functionalization to introduce the desired substituents.
Cyclization Reaction: The initial step involves the formation of the triazole ring through the reaction of hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O/c1-11-3-6-15(7-12(11)2)26-18-17(23-24-26)19(27)25(10-22-18)9-13-4-5-14(20)8-16(13)21/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBLDEGHCKMSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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